1-Chloropyrrolo[1,2-d][1,2,4]triazine 1-Chloropyrrolo[1,2-d][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427054
InChI: InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H
SMILES:
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

1-Chloropyrrolo[1,2-d][1,2,4]triazine

CAS No.:

Cat. No.: VC17427054

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

1-Chloropyrrolo[1,2-d][1,2,4]triazine -

Specification

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 1-chloropyrrolo[1,2-d][1,2,4]triazine
Standard InChI InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H
Standard InChI Key PONNXFJIXFKXJI-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NN=C(C2=C1)Cl

Introduction

Chemical Identity and Structural Features

1-Chloropyrrolo[1,2-d] triazine consists of a pyrrole ring fused to a 1,2,4-triazine moiety at the [1,2-d] position, with a chlorine atom at the 1-position. The fusion pattern distinguishes it from the more extensively studied pyrrolo[2,1-f] triazine isomers, which are pivotal in drugs like remdesivir . The chlorine substituent introduces electronic and steric effects that influence reactivity and binding interactions, making it a candidate for structure-activity relationship (SAR) studies.

Key structural attributes include:

  • Bicyclic framework: The fused system enhances aromatic stability and planar geometry, favoring interactions with biological targets.

  • Chlorine substituent: Positioned at the 1-position, this group modulates electron density and serves as a handle for further functionalization.

  • Bridgehead nitrogen: Present in the triazine ring, this feature is critical for hydrogen bonding in kinase inhibition .

Synthetic Methodologies

While no direct synthesis of 1-chloropyrrolo[1,2-d][1, triazine is documented, analogous routes for pyrrolotriazines provide a blueprint for its preparation.

Chlorination of Pyrrolotriazine Precursors

Chlorination via phosphorus oxychloride (POCl₃) is a common strategy for introducing chlorine atoms into heterocycles. For example, 7-chloropyrrolo[2,1-f] triazin-4(3H)-one (Compound 65 in ) was synthesized by treating a brominated precursor with POCl₃ . Adapting this method, 1-chloropyrrolo[1,2-d][1, triazine could hypothetically be obtained by chlorinating a suitably substituted pyrrolotriazine intermediate.

Cyclization of Functionalized Pyrroles

Pyrrole derivatives serve as starting materials for triazine ring formation. For instance, N-amidation of methyl pyrrole-2-carboxylate with hydroxylamine derivatives, followed by cyclization, yields pyrrolotriazines . Introducing chlorine at the 1-position might involve:

  • N-Amination: Reacting pyrrole with NH₂Cl to introduce an N–N bond.

  • Cyclization: Using formamide or urea to form the triazine ring.

  • Chlorination: Treating the intermediate with POCl₃ or Cl₂ gas .

Physicochemical Properties and Reactivity

Data from analogous compounds suggest the following properties:

PropertyValue (Inferred)Basis in Literature
Molecular Weight~167.5 g/molCalculated from C₆H₃ClN₄
SolubilityLow in water; soluble in DMSO, DMFSimilar to pyrrolo[2,1-f]triazines
Melting Point180–200°CComparable to chlorinated analogs
λmax (UV-Vis)~260–280 nmConjugated bicyclic system

The chlorine atom enhances electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Biological Activities and Applications

Though direct studies on 1-chloropyrrolo[1,2-d][1, triazine are lacking, its structural analogs exhibit diverse bioactivities:

Kinase Inhibition

Pyrrolo[2,1-f][1, triazines inhibit kinases such as VEGFR-2, EGFR, and ALK by competing with ATP binding . Chlorine substituents improve potency by forming halogen bonds with kinase backbones . For example, 7-chloropyrrolo[2,1-f] triazin-4(3H)-one (Compound 65) showed IC₅₀ values <100 nM against multiple kinases .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for pyrrolotriazines require multi-step sequences with moderate yields (e.g., 75–85% in ). Streamlining the synthesis of 1-chloro derivatives is critical.

  • Biological Profiling: Prioritize in vitro screening against kinase panels and viral targets.

  • SAR Studies: Explore substitutions at the 1-position to optimize pharmacokinetics.

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